molecular formula C19H9Cl3F3N3 B2392734 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477858-78-9

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2392734
CAS No.: 477858-78-9
M. Wt: 442.65
InChI Key: YDNKMVFSGBSDJF-UHFFFAOYSA-N
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Description

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules . The process generally starts with the preparation of a brominated pyrazolo[1,5-a]pyrimidine derivative, which is then coupled with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Suzuki–Miyaura coupling reaction, leading to higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine. This action is beneficial in the management of neurodegenerative diseases like Parkinson’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity

Properties

IUPAC Name

3-chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3/c20-12-7-6-11(8-13(12)21)17-16(22)18-26-14(10-4-2-1-3-5-10)9-15(19(23,24)25)28(18)27-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKMVFSGBSDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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